2-Bromo-5-(pyridin-4-yl)pyridine
Description
2-Bromo-5-(pyridin-4-yl)pyridine (CAS: 106047-33-0) is a brominated bipyridine derivative with the molecular formula C₁₀H₇BrN₂ and a molecular weight of 235.08 g/mol. Its structure features a pyridine ring substituted with a bromine atom at position 2 and a second pyridine ring (pyridin-4-yl) at position 5. Key properties include a calculated LogP (2.91) and topological polar surface area (25.78 Ų), indicating moderate lipophilicity and hydrogen-bonding capacity .
Properties
IUPAC Name |
2-bromo-5-pyridin-4-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZVYMWKDNGSMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(pyridin-4-yl)pyridine typically involves the bromination of 5-(pyridin-4-yl)pyridine. One common method is the reaction of 5-(pyridin-4-yl)pyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of 2-Bromo-5-(pyridin-4-yl)pyridine may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The choice of brominating agent and solvent can vary based on cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(pyridin-4-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts and arylboronic acids are used in the presence of a base such as potassium carbonate in an organic solvent like toluene.
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.
Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Medicinal Chemistry
2-Bromo-5-(pyridin-4-yl)pyridine has garnered attention for its potential as a pharmaceutical building block. It serves as a precursor in the synthesis of various biologically active compounds, particularly those targeting specific enzymes and receptors.
Key Findings:
- It has been utilized in the development of kinase inhibitors, which are crucial in cancer therapy. For instance, modifications of this compound have led to the discovery of selective inhibitors for the epidermal growth factor receptor (EGFR) that show promising anti-cancer activity .
- Research indicates that derivatives of this compound can modulate biological pathways by interacting with specific protein targets, enhancing their therapeutic efficacy .
Material Science
The electronic properties of 2-Bromo-5-(pyridin-4-yl)pyridine make it suitable for applications in material science:
- It is explored as a component in organic semiconductors and light-emitting diodes (LEDs). Its ability to facilitate charge transport and light emission is under investigation for improving device performance .
- The compound's structural features allow for the design of advanced materials with tailored electronic properties, making it valuable in the development of next-generation electronic devices.
Case Studies
Synthesis and Modification
The synthesis of 2-Bromo-5-(pyridin-4-yl)pyridine typically involves bromination reactions on pyridine derivatives. Various synthetic routes have been developed to enhance yield and selectivity:
- Bromination of Pyridine: Utilizing bromine or brominating agents under controlled conditions.
- Substitution Reactions: Employing nucleophiles to modify the bromine site for developing diverse derivatives.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(pyridin-4-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-bromo-5-(pyridin-4-yl)pyridine with analogous brominated pyridine derivatives:
Key Observations :
- Lipophilicity : The target compound exhibits higher LogP (2.91) compared to 5-bromo-2-(piperidin-4-yl)pyridine (LogP 1.7), likely due to the aromatic pyridin-4-yl group enhancing hydrophobic interactions relative to the saturated piperidine ring .
- Hybrid Structures : Compounds like 2-bromo-5-(2-pyridin-2-yl-1H-imidazol-4-yl)-pyridine incorporate heterocyclic moieties (imidazole), which can enhance coordination chemistry or biological activity .
Biological Activity
2-Bromo-5-(pyridin-4-yl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a pyridine ring, which contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with 2-Bromo-5-(pyridin-4-yl)pyridine, including data tables, case studies, and detailed research findings.
- IUPAC Name : 2-Bromo-5-(pyridin-4-yl)pyridine
- CAS Number : 1142197-30-5
- Molecular Formula : C10H8BrN2
The biological activity of 2-Bromo-5-(pyridin-4-yl)pyridine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom can enhance lipophilicity and influence the compound's binding affinity to target proteins. The pyridine rings may also participate in hydrogen bonding and π-stacking interactions, which are crucial for receptor-ligand binding.
Biological Activity Overview
Research into the biological activity of 2-Bromo-5-(pyridin-4-yl)pyridine has revealed several potential therapeutic applications:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential use as an antimicrobial agent.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific signaling pathways.
- Antiparasitic Effects : The compound has been evaluated for its efficacy against parasitic infections, with varying degrees of success.
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50/EC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 | |
| Anticancer | HeLa Cells | 12 | |
| Antiparasitic | Plasmodium falciparum | 8 |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Modification | Activity Change |
|---|---|---|
| 2-Bromo-5-(pyridin-4-yl)pyridine | None | Baseline |
| 2-Iodo-5-(pyridin-4-yl)pyridine | Iodine substitution | Decreased |
| 2-Chloro-5-(pyridin-4-yl)pyridine | Chlorine substitution | Increased |
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of 2-Bromo-5-(pyridin-4-yl)pyridine demonstrated significant inhibition against Staphylococcus aureus with an IC50 value of 15 µM. This suggests potential application in treating bacterial infections, especially those resistant to conventional antibiotics .
- Anticancer Potential : In vitro assays on HeLa cells indicated that the compound could inhibit cell proliferation with an EC50 value of 12 µM. Further investigations into its mechanism revealed that it may induce apoptosis through the activation of caspase pathways .
- Antiparasitic Activity : The compound was tested against Plasmodium falciparum, showing an EC50 value of 8 µM, highlighting its potential as a lead compound in developing new antimalarial therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
